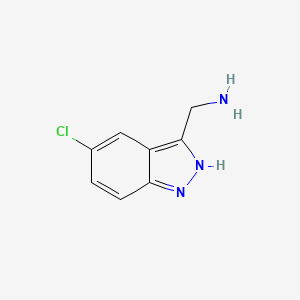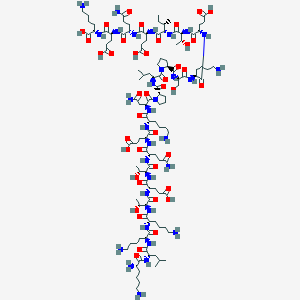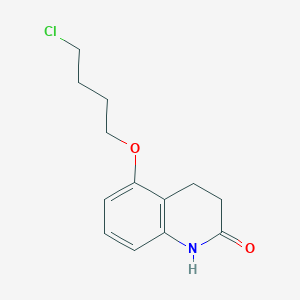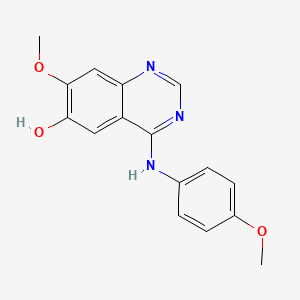
(5-chloro-1H-indazol-3-yl)methanamine
Übersicht
Beschreibung
“(5-chloro-1H-indazol-3-yl)methanamine” is a chemical compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 . It is used for research purposes .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core structure is substituted at the 5-position with a chlorine atom and at the 3-position with a methanamine group .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Potential Applications
YM348 Pharmacological Profile : YM348, closely related to the structural class of (5-chloro-1H-indazol-3-yl)methanamine, is a potent and orally active 5-HT2C receptor agonist. This compound shows significant promise in inducing penile erections and hypolocomotion in rats, with its effects being mediated specifically through the 5-HT2C receptor. This pharmacological profile suggests its potential application in neurological and psychological disorders where 5-HT2C receptors play a key role (Yasuharu Kimura et al., 2004).
Antimicrobial Activities : A series of derivatives starting from 4-methoxyaniline, which shares a functional relationship with this compound, demonstrated moderate to very good antibacterial and antifungal activities. This suggests the potential of this compound derivatives in antimicrobial applications, providing a basis for developing new therapeutic agents against pathogenic strains (K D Thomas et al., 2010).
Monoamine Oxidase B (MAO-B) Inhibition : Indazole- and indole-carboxamides, related to the core structure of this compound, have been identified as highly potent, selective, and reversible inhibitors of MAO-B. These findings indicate the compound's utility in neurodegenerative diseases treatment strategies, highlighting its role in developing new MAO-B inhibitors with potential applications in Parkinson's disease and depression management (N. Tzvetkov et al., 2014).
Chemical Synthesis and Material Science Applications
Selective Bromination : Research into the selective bromination of 4-chloro-1-indanone, a compound structurally related to this compound, has yielded insights into the synthesis of complex derivatives. This work demonstrates the compound's utility in synthesizing novel chemical entities, which could have broader applications in material science and chemical synthesis (S. Jasouri et al., 2010).
Novel Quinoline Derivatives : The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, related to the structural motif of this compound, highlights the compound's relevance in creating materials with potential antimicrobial properties. These derivatives exhibit moderate to excellent antibacterial and antifungal activities, indicating their significance in developing new antimicrobial agents (K D Thomas et al., 2010).
Wirkmechanismus
Target of Action
Indazole derivatives, which include (5-chloro-1h-indazol-3-yl)methanamine, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indazole derivatives have been reported to exhibit a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
(5-chloro-2H-indazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSPLSWAOXLBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118511-97-0 | |
| Record name | (5-chloro-1H-indazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B3342000.png)